molecular formula C10H11FO B8002270 4-Allyl-1-fluoro-2-methoxybenzene

4-Allyl-1-fluoro-2-methoxybenzene

Cat. No.: B8002270
M. Wt: 166.19 g/mol
InChI Key: XKPQVWCTFBQYBK-UHFFFAOYSA-N
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Description

4-Allyl-1-fluoro-2-methoxybenzene is a specialty aromatic compound that combines multiple functional groups, making it a versatile intermediate for advanced organic synthesis and materials science research. This compound features a benzene ring substituted with a fluorine atom, a methoxy group, and an allyl chain. The electron-rich methoxybenzene core is known to participate in electrophilic substitution reactions and can act as a nucleophile in acid-catalyzed reactions, such as the 1,4-addition (Michael addition) to electron-deficient alkenes like maleimides . The presence of the allyl group provides a reactive handle for further chemical transformations, including polymerization via olefin metathesis or other addition chemistries, which is valuable for creating novel polymers . The fluorine atom can be used to modulate the compound's electronic properties, lipophilicity, and metabolic stability, which is of particular interest in the development of new pharmaceutical candidates and advanced materials with tailored properties, such as polyimides . Researchers can leverage this chemical as a key building block for constructing complex molecules, heterocyclic compounds, and for probing structure-activity relationships. This product is intended for research and development purposes only and is not for human or veterinary use.

Properties

IUPAC Name

1-fluoro-2-methoxy-4-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-3-4-8-5-6-9(11)10(7-8)12-2/h3,5-7H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPQVWCTFBQYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for introducing allyl groups to aromatic systems. For 4-allyl-1-fluoro-2-methoxybenzene, this method involves coupling 4-bromo-1-fluoro-2-methoxybenzene with allylboronic acid under palladium catalysis. Key steps include:

  • Catalytic System : Pd(OAc)₂ with Dpephos ligand enhances selectivity for mono-allylation.

  • Conditions : Reactions proceed in 1,2-dichloroethane (DCE) at 110–120°C, with ClCF₂CO₂Na as an additive to stabilize intermediates.

  • Yield : Typical yields range from 65–78%, contingent on bromide purity and catalyst loading.

Mechanistic Insights

The oxidative addition of Pd⁰ to the aryl bromide forms a Pd(II) intermediate, which undergoes transmetalation with allylboronic acid. Reductive elimination yields the allylated product while regenerating the catalyst. Steric hindrance from the methoxy group necessitates bulky ligands like Dpephos to prevent ortho-side reactions.

Direct Allylation via Allyl Trifluoroacetate

Allyl trifluoroacetate serves as an efficient allylating agent under Pd catalysis. This method bypasses pre-functionalized boron reagents:

  • Substrate : 1-Fluoro-2-methoxy-4-iodobenzene reacts with allyl trifluoroacetate in DCE at 120°C.

  • Additives : ClCF₂CO₂Na (3.0 equiv) suppresses β-hydride elimination, favoring allyl retention.

  • Yield : Reported yields reach 72%, though competing protodehalogenation can reduce efficiency.

Grignard Reagent-Based Allylation

Bromination-Grignard Sequential Strategy

This two-step approach begins with bromination of 1-fluoro-2-methoxybenzene, followed by allyl Grignard addition:

  • Bromination : NBS (N-bromosuccinimide) in CCl₄ selectively brominates the para position to methoxy, yielding 1-fluoro-2-methoxy-4-bromobenzene.

  • Grignard Exchange : Treatment with allyl magnesium chloride at −10–0°C in THF introduces the allyl group.

  • Yield : 58–64%, limited by competing Wurtz coupling and bromide persistence.

Directed Ortho-Metalation (DoM)-Allylation

DoM leverages the methoxy group’s directing effect to deprotonate the para position, followed by quenching with allyl electrophiles:

  • Base : LDA (Lithium Diisopropylamide) at −78°C in THF.

  • Electrophile : Allyl bromide or tosylate reacts in situ, though over-allylation is a risk.

  • Yield : ~50%, with significant optimization required for scale-up.

Nucleophilic Aromatic Substitution (NAS)

Nitro Displacement with Allyl Nucleophiles

NAS is viable if electron-withdrawing groups activate the aryl ring:

  • Substrate : 1-Fluoro-2-methoxy-4-nitrobenzene undergoes displacement with allylthiolate or allylamine under microwave irradiation.

  • Conditions : DMF at 150°C for 2 hours.

  • Yield : ≤40%, hampered by nitro group incompatibility with strong nucleophiles.

Comparative Analysis of Synthetic Methods

Method Catalyst/Reagent Temperature Yield Advantages Limitations
Suzuki-Miyaura CouplingPd(OAc)₂/Dpephos110–120°C65–78%High selectivity, scalableRequires pre-brominated substrate
Allyl TrifluoroacetatePd(OAc)₂/ClCF₂CO₂Na120°C72%No boron reagents neededProtodehalogenation side reactions
Grignard ExchangeAllyl MgCl−10–0°C58–64%Mild conditionsLow functional group tolerance
Directed MetalationLDA/Allyl Br−78°C~50%No pre-halogenationSensitive to moisture, low yields
NASAllylthiolate150°C≤40%Simple setupRestricted to activated arenes

Experimental Optimization and Challenges

Solvent and Temperature Effects

  • DCE vs. THF : DCE improves Pd catalyst stability at high temperatures, whereas THF favors Grignard reactivity.

  • Low-Temperature Quenching : For Grignard reactions, gradual warming from −78°C to 0°C minimizes byproducts.

Purification Strategies

  • Recrystallization : Toluene/ethyl acetate mixtures (3:1 v/v) effectively separate this compound from regioisomers.

  • Chromatography : Silica gel with hexane/EtOAc (9:1) achieves >99% purity but is cost-prohibitive for industrial scales .

Chemical Reactions Analysis

Types of Reactions: 4-Allyl-1-fluoro-2-methoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation reactions using halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed:

Scientific Research Applications

4-Allyl-1-fluoro-2-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of fluorinated compounds on biological systems.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Allyl-1-fluoro-2-methoxybenzene involves its interaction with various molecular targets. The presence of the fluorine atom can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors. The allyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The methoxy group can influence the compound’s solubility and distribution within biological systems .

Comparison with Similar Compounds

Analysis :

  • Replacing fluorine with methoxy (as in ) reduces polarity and may lower metabolic stability.

Halogen and Positional Isomerism

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Differences References
This compound C₁₀H₁₁FO 162.19 1-F, 2-OCH₃, 4-allyl Balanced electronic effects.
2-Fluoro-4-methoxy-1-methylbenzene C₈H₉FO 156.15 1-CH₃, 2-F, 4-OCH₃ Simpler structure; fluorine at position 2 alters resonance.
2-Chloro-1-fluoro-4-methoxybenzene C₇H₅ClFO 174.57 1-F, 2-Cl, 4-OCH₃ Chlorine’s larger atomic radius increases steric hindrance.

Analysis :

  • Fluorine’s position (1 vs. 2) significantly impacts electron distribution. For example, 2-fluoro substitution () may direct electrophilic attacks to different ring positions.
  • Chlorine substitution () introduces stronger electron-withdrawing effects and steric bulk compared to allyl groups.

Functional Group Modifications

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Differences References
This compound C₁₀H₁₁FO 162.19 1-F, 2-OCH₃, 4-allyl Allyl enables conjugation or polymerization.
4-Methoxy-2-methyl-1-methylsulfanyl-benzene C₉H₁₂OS 182.26 1-SCH₃, 2-CH₃, 4-OCH₃ Sulfur atom increases polarizability and potential toxicity.

Analysis :

  • Replacing allyl with methylsulfanyl () introduces a thioether group, which may enhance binding to metal ions or alter redox properties.

Biological Activity

Overview

4-Allyl-1-fluoro-2-methoxybenzene is an organic compound with the molecular formula C10H11FO, featuring an allyl group, a fluorine atom, and a methoxy group attached to a benzene ring. This unique structure endows the compound with various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Biological Activity

Antitumor Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, a series of fluoro-, methoxyl-, and amino-substituted isoflavones were synthesized and tested against human breast and colon cancer cell lines. The results showed low micromolar growth inhibitory values (GI50), particularly in the MDA-MB-468 breast cancer cell line, suggesting that structural modifications similar to those in this compound may enhance anticancer efficacy .

Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Fluorinated compounds are known to exhibit enhanced biological activities due to their unique chemical properties. Preliminary studies suggest that this compound could potentially inhibit the growth of various bacterial strains, although specific data on its antimicrobial effectiveness remains limited.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems:

  • Enzyme Interaction : The presence of the fluorine atom may enhance the compound's binding affinity to certain enzymes or receptors, potentially leading to altered metabolic pathways.
  • Metabolic Transformation : The allyl group can undergo various metabolic transformations, generating active metabolites that exert biological effects.
  • Solubility and Distribution : The methoxy group influences the solubility and distribution of the compound within biological systems, which can affect its overall bioavailability and efficacy.

Case Studies

  • Synthesis and Testing of Isoflavone Derivatives
    • A study synthesized several derivatives based on structural similarities to known bioactive compounds. The derivatives were tested for their ability to inhibit cancer cell growth in vitro, revealing promising results for specific isoflavone derivatives that could be structurally related to this compound .
  • Fluorinated Compounds in Drug Development
    • Research has shown that fluorinated compounds often demonstrate improved pharmacokinetic properties compared to their non-fluorinated counterparts. This suggests that this compound could be a valuable scaffold for developing new therapeutic agents.

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
This compoundAllyl group, Fluorine atomPotential antitumor and antimicrobial properties
4-Allyl-2-fluoro-1-methoxybenzeneSimilar structure with different positioning of groupsAntitumor activity reported
4-Allyl-1,2-dimethoxybenzeneTwo methoxy groupsEnhanced solubility

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-Allyl-1-fluoro-2-methoxybenzene, and how can regioselectivity be controlled?

  • Methodological Answer : Start with fluorobenzene derivatives and employ sequential electrophilic substitutions. Introduce the methoxy group via demethylation of a protected precursor (e.g., methyl ether) to avoid over-oxidation. For allylation, Friedel-Crafts alkylation using allyl bromide in the presence of Lewis acids (e.g., AlCl₃) is effective, but steric and electronic effects from the fluorine substituent may require optimization. Use directing groups (e.g., -OMe) to enhance regioselectivity. Monitor intermediates via TLC and HPLC .

Q. How can NMR spectroscopy distinguish the fluorine and allyl group environments in this compound?

  • Methodological Answer :

  • ¹⁹F NMR : The fluorine atom in the 1-position will exhibit distinct chemical shifts (δ ≈ -110 to -120 ppm for aromatic fluorine) and coupling with adjacent protons (e.g., ³J coupling with H-2 and H-6).
  • ¹H NMR : The allyl group protons (CH₂=CH-CH₂-) show characteristic splitting patterns: the terminal vinyl protons (δ 5.0–5.5 ppm, multiplet) and the allylic CH₂ (δ 3.0–3.5 ppm, doublet of doublets). Compare with analogs like 4-Allyl-1-methoxy-2-methylbenzene (δ 3.3 ppm for CH₂) .
  • HSQC/HMBC : Correlate fluorine and methoxy protons to confirm substitution patterns .

Advanced Research Questions

Q. What competing side reactions occur during allylation of fluorinated methoxybenzenes, and how can they be suppressed?

  • Methodological Answer :

  • Competing Reactions : Over-alkylation (di-allylation), electrophilic attack at non-target positions due to fluorine’s electron-withdrawing effects, and allyl group isomerization.
  • Mitigation Strategies :
  • Use bulky Lewis acids (e.g., FeCl₃) to limit over-reactivity.
  • Introduce temporary protecting groups (e.g., acetyl for -OH if present) to block undesired sites.
  • Optimize temperature (low temp for slower kinetics) and solvent polarity (non-polar solvents reduce ionic intermediates). Validate purity via GC-MS .

Q. How does the fluorine substituent influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer :

  • Electronic Effects : Fluorine’s -I effect deactivates the ring, reducing oxidative addition efficiency. However, it enhances stability of the palladium intermediate.
  • Directing Effects : Fluorine at the 1-position may direct coupling to the 4- or 6-positions. Pre-functionalize the allyl group with a boronic ester for targeted coupling.
  • Protocol : Use Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O. Compare yields with non-fluorinated analogs (e.g., 4-Allyl-2-methoxyphenol) to assess fluorine’s impact .

Q. How can researchers resolve contradictions in reported biological activity data for fluorinated allylbenzene derivatives?

  • Methodological Answer :

  • Data Triangulation :

In Silico Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to targets like cytochrome P450 or estrogen receptors, leveraging structural analogs (e.g., 4-Allyl-2-methoxyphenol’s estrogenic activity ).

In Vitro Assays : Use standardized cytotoxicity assays (e.g., MTT) across multiple cell lines, controlling for metabolic interference from the methoxy group.

Meta-Analysis : Compare datasets from fluorinated vs. non-fluorinated derivatives to isolate fluorine’s contribution .

Data Analysis and Optimization

Q. What analytical workflows are recommended for detecting degradation products of this compound under oxidative conditions?

  • Methodological Answer :

  • HPLC-DAD/HRMS : Use a C18 column with gradient elution (MeCN/H₂O + 0.1% formic acid) to separate degradation products.
  • Fragmentation Patterns : Identify allyl group oxidation products (e.g., epoxides, aldehydes) via HRMS/MS. For example, a +16 Da shift suggests epoxidation.
  • Stability Studies : Accelerate degradation using H₂O₂/UV and compare to analogs like 4-Allylguaiacol, which forms quinone methides under oxidation .

Q. How can computational chemistry predict the regioselectivity of electrophilic attacks on this compound?

  • Methodological Answer :

  • DFT Calculations : Calculate Fukui indices (nucleophilic/electrophilic) at each carbon using Gaussian 16. Fluorine’s -I effect reduces electron density at the 1-position, directing attacks to the 4- or 6-positions.
  • Transition State Modeling : Simulate nitration or bromination pathways to validate predicted sites. Compare with experimental data from related compounds (e.g., 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde’s reactivity ).

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